molecular formula C9H9BrN2 B13718892 4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile

4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B13718892
M. Wt: 225.08 g/mol
InChI Key: QMAQSFGSPIGYRC-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile is an organic compound that features a bromine atom, a cyclopropylmethyl group, and a pyrrole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of molecular bromine or copper(II) bromide for the bromination step . The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, while the carbonitrile group can be added via a condensation reaction with malononitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The presence of the pyrrole ring allows for cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine, copper(II) bromide, malononitrile, and various nucleophiles and oxidizing agents . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Major Products Formed

Major products formed from these reactions include substituted pyrrole derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced structural complexity.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atom and cyclopropylmethyl group play key roles in its binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated pyrrole derivatives and cyclopropylmethyl-substituted compounds. Examples include:

  • 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
  • 4-Bromo-1-(cyclopropylmethyl)-1H-imidazole

Uniqueness

4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile is unique due to the combination of its bromine atom, cyclopropylmethyl group, and carbonitrile group, which confer specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

4-bromo-1-(cyclopropylmethyl)pyrrole-2-carbonitrile

InChI

InChI=1S/C9H9BrN2/c10-8-3-9(4-11)12(6-8)5-7-1-2-7/h3,6-7H,1-2,5H2

InChI Key

QMAQSFGSPIGYRC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C=C2C#N)Br

Origin of Product

United States

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